({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate
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Overview
Description
({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate is a complex organic compound that features a thiazole ring, a phenyl group, and a methanesulfonate ester. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Methanesulfonation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the methanesulfonate ester can yield various substituted derivatives .
Scientific Research Applications
({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA.
Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O4S2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
[2-oxo-2-[[4-(1,3-thiazol-2-yl)phenyl]methylamino]ethyl] methanesulfonate |
InChI |
InChI=1S/C13H14N2O4S2/c1-21(17,18)19-9-12(16)15-8-10-2-4-11(5-3-10)13-14-6-7-20-13/h2-7H,8-9H2,1H3,(H,15,16) |
InChI Key |
GBNNKZVJHHVJSH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC(=O)NCC1=CC=C(C=C1)C2=NC=CS2 |
Origin of Product |
United States |
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